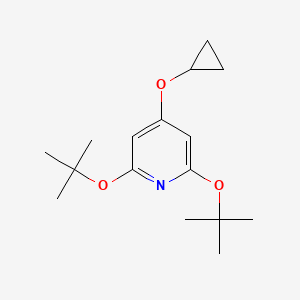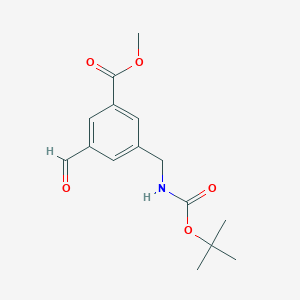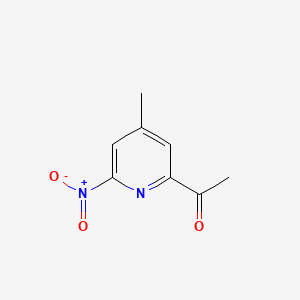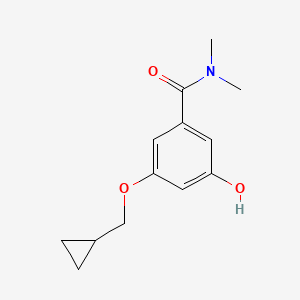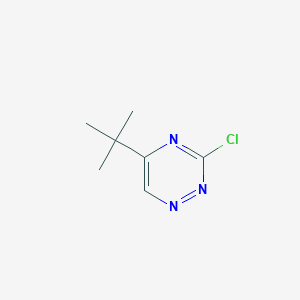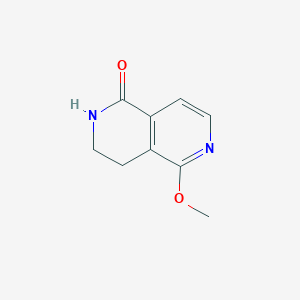![molecular formula C16H23NO6 B14849613 (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,4-dimethoxybenzaldehyde and tert-butyl carbamate under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to form the corresponding alcohol.
Protection and Activation: The alcohol is protected using a tert-butoxycarbonyl (Boc) group, followed by activation with a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Final Coupling: The activated intermediate is then coupled with (S)-alanine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: can be compared with similar compounds such as:
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-AMINOPROPANOIC ACID: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(METHOXY)CARBONYLAMINO]PROPANOIC ACID: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its stability and solubility.
The uniqueness of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23NO6 |
|---|---|
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(14(18)19)8-10-6-7-11(21-4)9-13(10)22-5/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19) |
Clave InChI |
MIKSIBDQGLHSBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


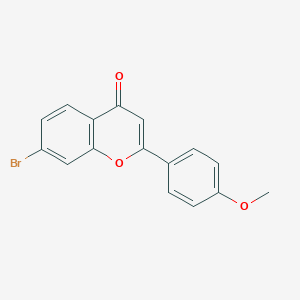
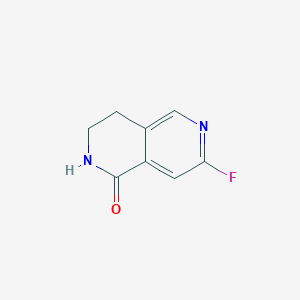
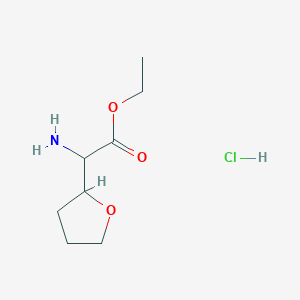
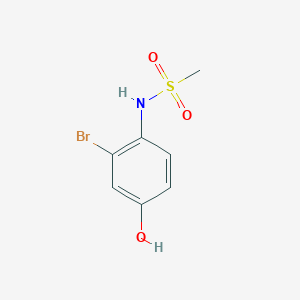
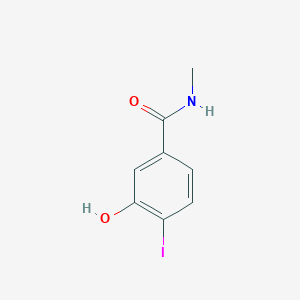
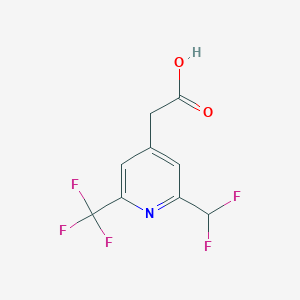
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
